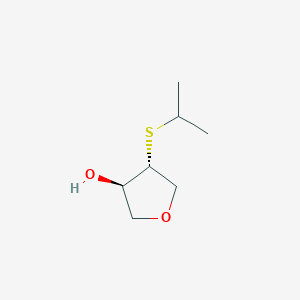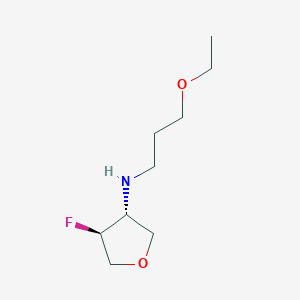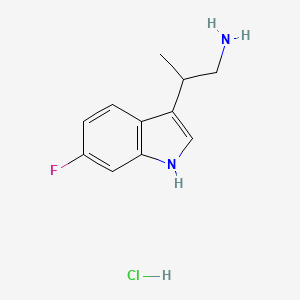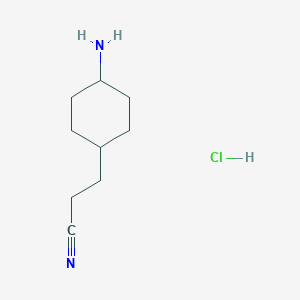
(2S,4S)-4-(1H-1,2,3,4-Tetraazol-5-yl)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-4-(1H-1,2,3,4-Tetraazol-5-yl)-2-pyrrolidinecarboxylic acid, also known as 2S,4S-Tetraazol-5-yl-2-pyrrolidinecarboxylic acid (TPA), is an organic compound with a molecular formula of C7H10N4O2. It is a symmetrical tetraazole derivative of pyrrolidinecarboxylic acid, and is a white, odorless, crystalline solid. TPA has been studied for its potential applications in various scientific fields, including organic synthesis, biochemistry, and pharmaceuticals.
Mechanism Of Action
TPA is known to act as an electron-withdrawing group, which increases the acidity of the molecule and its ability to react with other molecules. In addition, TPA has been found to increase the rate of reaction of other molecules, as well as the selectivity of the reaction. This is due to its ability to stabilize the transition state of the reaction, thus allowing for more efficient and selective reactions.
Biochemical and Physiological Effects
TPA has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as to inhibit the growth of certain types of tumors. In addition, TPA has been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of certain diseases. Finally, TPA has been found to be an effective inhibitor of monoamine oxidase, which may be beneficial for the treatment of various neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
The use of TPA in laboratory experiments has several advantages. It is relatively inexpensive and readily available, making it a cost-effective choice for many experiments. In addition, TPA has a wide range of applications, making it a versatile compound for various types of research. Finally, TPA is easy to handle and store, making it a convenient choice for laboratory experiments.
However, there are also some limitations to the use of TPA in laboratory experiments. It is not very soluble in water, making it more difficult to use in aqueous solutions. In addition, TPA can be toxic in high concentrations, so it is important to use caution when handling and storing the compound.
Future Directions
The potential applications of TPA are still being explored, and there are many potential future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of TPA, such as its use in the treatment of cancer and neurodegenerative diseases. In addition, further research could be conducted to explore the potential applications of TPA in organic synthesis and biochemistry. Finally, further research could be conducted to explore the potential applications of TPA in pharmaceuticals, such as its use as a substrate for the synthesis of various biologically active compounds.
Scientific Research Applications
TPA has been studied extensively in the field of organic synthesis. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrrolidines, tetrahydroisoquinolines, and dihydropyridines. In addition, TPA has been used to synthesize novel heterocyclic compounds with potential applications in medicinal chemistry.
TPA has also been studied for its potential applications in biochemistry and pharmaceuticals. It has been used as a substrate for the synthesis of various biologically active compounds, such as monoamine oxidase inhibitors, anticonvulsants, and anti-inflammatory agents. In addition, TPA has been used to synthesize peptidomimetics, which are compounds that mimic the structure and function of natural peptides.
properties
IUPAC Name |
(2S,4S)-4-(2H-tetrazol-5-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c12-6(13)4-1-3(2-7-4)5-8-10-11-9-5/h3-4,7H,1-2H2,(H,12,13)(H,8,9,10,11)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRDJXXZFCRIMY-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-4-(1H-1,2,3,4-Tetraazol-5-yl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1531541.png)


![(3-Fluoro-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531546.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B1531548.png)

![1-Octahydrocyclopenta[c]pyrrol-4-yl-4-piperidinol dihydrochloride](/img/structure/B1531550.png)



![2-Benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylic acid dihydrochloride](/img/structure/B1531556.png)
![4-[(Oxolan-3-yl)methyl]piperidine hydrochloride](/img/structure/B1531557.png)